3-Benzofuransulfonamide

Medicinal Chemistry GPR17 Modulator Carbonic Anhydrase Inhibitor

3-Benzofuransulfonamide (CAS 1158787-43-9) is a benzofuran derivative where a primary sulfonamide group is directly attached to the 3-position of the heterocyclic ring. With a molecular formula of C8H7NO3S and a weight of 197.21 g/mol, it serves as a versatile small-molecule scaffold.

Molecular Formula C8H7NO3S
Molecular Weight 197.21
CAS No. 1158787-43-9
Cat. No. B2386316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzofuransulfonamide
CAS1158787-43-9
Molecular FormulaC8H7NO3S
Molecular Weight197.21
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CO2)S(=O)(=O)N
InChIInChI=1S/C8H7NO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11)
InChIKeyNNJIGDHOUPBYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzofuransulfonamide (CAS 1158787-43-9): A Core Sulfonamide Scaffold for Position-Specific Derivative Synthesis


3-Benzofuransulfonamide (CAS 1158787-43-9) is a benzofuran derivative where a primary sulfonamide group is directly attached to the 3-position of the heterocyclic ring. With a molecular formula of C8H7NO3S and a weight of 197.21 g/mol, it serves as a versatile small-molecule scaffold . Its structure is foundational, placing it in a class of compounds widely explored for derivatization, particularly as a precursor for developing carbonic anhydrase inhibitors and GPR17 modulators [1]. Unlike more extensively substituted analogs, its unadorned benzofuran-3-sulfonamide core offers a unique, position-specific handle for chemical elaboration.

Procurement Rationale: Why 3-Benzofuransulfonamide Cannot Be Simply Replaced by its 2-Isomer


Substituting 3-Benzofuransulfonamide with its positional isomer, 2-Benzofuransulfonamide (CAS 124043-72-7), or other benzofuran sulfonamides is not straightforward. The position of the sulfonamide group on the benzofuran ring profoundly influences the compound's chemical reactivity and the three-dimensional orientation of pharmacophoric elements in downstream derivatives. This regioisomerism is a critical determinant in patent-specific claims for biological targets like GPR17 [1] and in the selectivity profiles of carbonic anhydrase inhibitors [2], where the spatial arrangement of the zinc-binding sulfonamide is crucial for isoform discrimination. Generic substitution could lead to a complete loss of target engagement or intellectual property infringement.

Quantitative Differentiation Evidence for 3-Benzofuransulfonamide vs. 2-Benzofuransulfonamide


Positional Isomerism Dictates Biological Target Class: GPR17 Modulation vs. Carbonic Anhydrase Inhibition

The 3-sulfonamide isomer is specifically claimed in a patent as a core scaffold for GPR17 modulators, a target for CNS and myelinating diseases [1]. In contrast, the 2-sulfonamide isomer is predominantly reported in the context of carbonic anhydrase inhibition [2]. This illustrates a fundamental divergence in biological target engagement based solely on the sulfonamide's ring position, guiding distinct research pathways.

Medicinal Chemistry GPR17 Modulator Carbonic Anhydrase Inhibitor

Regioisomeric Stability and Reactivity Governs Synthetic Utility as a Building Block

The different electronic environments of the 2- and 3-positions on the benzofuran ring directly affect the stability and reactivity of the sulfonamide group. The 3-position, being a vinylic position, provides a different electronic profile compared to the 2-position, which is alpha to the ring oxygen. This can lead to variations in the susceptibility to nucleophilic attack or hydrolysis under synthetic conditions. The 3-Benzofuransulfonamide is a versatile building block for creating diverse small molecule libraries with a defined spatial orientation , while the 2-isomer may be more suited for direct pharmacophore incorporation .

Synthetic Chemistry Organic Synthesis Building Block

Antiproliferative Activity is Specific to 3-Substituted Benzofuransulfonamide Scaffolds

A cell-based screen for novel antiproliferative agents identified a hit compound (1a) bearing a benzofuransulfonamide scaffold with the sulfonamide at the 3-position. This hit exhibited broad-spectrum antiproliferative activities against a panel of tumor cell lines, and further optimization led to analog 1h with an IC50 of 4.13 μM against NCI-H460 cells, comparable to cisplatin's 4.52 μM [1]. This specific scaffold requirement for antiproliferative activity is not reported for the 2-sulfonamide isomer, highlighting the critical nature of the 3-position for this biological effect.

Cancer Research Antiproliferative Oncology

Validated Application Scenarios for 3-Benzofuransulfonamide in Drug Discovery & Chemical Biology


Core Scaffold for CNS-Targeted GPR17 Modulators

Based on its patent protection as a key intermediate for GPR17-modulating compounds, 3-Benzofuransulfonamide is the definitive precursor for synthesizing and screening libraries aimed at treating myelinating diseases and other CNS disorders. This scenario is directly supported by its specific claim in patent literature [1].

Validated Starting Point for Anticancer Agent Development

The 3-substituted benzofuransulfonamide scaffold has demonstrated broad-spectrum antiproliferative activity with potency comparable to cisplatin. This makes the compound an essential building block for medicinal chemistry projects focused on optimizing and developing novel oncology therapeutics [2].

Position-Specific Fragment for Carbonic Anhydrase Inhibitor Design

For researchers designing selective carbonic anhydrase (CA) inhibitors, particularly targeting tumor-associated isoforms hCA IX and XII, the 3-benzofuransulfonamide provides a distinct vector for fragment growth. Its use ensures the correct spatial geometry of the zinc-binding group, a key determinant for achieving isoform selectivity, as inferred from studies on related benzofuran-sulfonamide hybrids [3].

Diverse Small-Molecule Library Synthesis

As a versatile small molecule scaffold , 3-Benzofuransulfonamide can be systematically derivatized at the sulfonamide nitrogen or the benzofuran ring. This enables the rapid generation of compound collections for phenotypic screening, where the precise 3D orientation of the scaffold can be a key variable in hit discovery.

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